molecular formula C7H7Br2NO3 B13312260 3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid

3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid

Cat. No.: B13312260
M. Wt: 312.94 g/mol
InChI Key: KVMHKHVVZBVPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid is an organic compound characterized by the presence of an amino group and a dibromofuran moiety attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of furan to obtain 4,5-dibromofuran, which is then reacted with appropriate reagents to introduce the amino and propanoic acid functionalities .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H7Br2NO3

Molecular Weight

312.94 g/mol

IUPAC Name

3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid

InChI

InChI=1S/C7H7Br2NO3/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)

InChI Key

KVMHKHVVZBVPMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Br)Br)C(CC(=O)O)N

Origin of Product

United States

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